[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate
Description
[2-(4-Bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate is a synthetic organic compound characterized by a pyridine core substituted with a 4-bromophenylsulfanyl group at the 2-position and a carbamate moiety at the 3-position. The carbamate group is further functionalized with a 2-methylphenyl (o-tolyl) substituent.
The bromine atom on the phenyl ring enhances lipophilicity and may influence binding interactions through halogen bonding. The methyl group on the carbamate’s phenyl ring introduces steric effects that could modulate selectivity in biological targets.
Properties
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWNZRQZSPRPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate (CID 3748109) is a carbamate derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : CHBrNOS
- Molecular Weight : 421.33 g/mol
- CAS Number : 3748109
The compound features a sulfanyl group attached to a pyridine ring , which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Research indicates that the compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or function.
- Anticancer Properties : The presence of the bromophenyl group is associated with increased cytotoxicity against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The carbamate moiety may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular processes.
Case Studies and Research Findings
- Antimicrobial Efficacy
- Cytotoxicity Against Cancer Cells
- Enzyme Interaction Studies
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Enzyme Inhibition | Potential kinase inhibitor |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 3-(4-bromophenyl)-2-[2-methylsulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Structure | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents (e.g., halogen type, aryl groups, or heterocyclic systems). Below is a comparative analysis using available evidence:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Halogen Effects: The target compound’s 4-bromophenyl group increases molecular weight and lipophilicity (logP) compared to the 4-chlorophenyl analog (CAS 339278-47-6) .
N-Aryl Substitution :
- The 2-methylphenyl group in the target compound introduces steric hindrance near the carbamate, which could reduce off-target interactions compared to the 4-chlorophenyl group in CAS 339278-47-4. Para-substituted aryl groups (e.g., 4-chlorophenyl) may favor planar binding to hydrophobic pockets, while ortho-substituents (e.g., 2-methylphenyl) disrupt coplanarity .
Heterocyclic Variations: Compounds with isoxazole or thiazole cores (from ) exhibit distinct electronic properties.
Biological Implications: The target compound’s pyridine-thioether scaffold is less electron-rich than thiazole or isoxazole derivatives, possibly altering its interaction with redox-sensitive enzymes. The absence of extended alkyl chains (e.g., quinazolinylamino groups in ) suggests reduced flexibility and a more compact binding profile.
Research Findings and Limitations
- Synthetic Accessibility : Brominated analogs like the target compound typically require harsh conditions (e.g., Br₂ or NBS reagents), whereas chlorinated derivatives (e.g., CAS 339278-47-6) are more easily synthesized .
- Biological Data Gap: The evidence lacks explicit activity data for direct comparison. However, methyl and halogen substituents are known to modulate pharmacokinetics; for example, bromine’s higher lipophilicity may improve blood-brain barrier penetration compared to chlorine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
